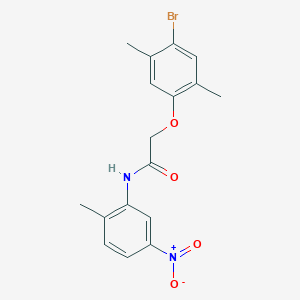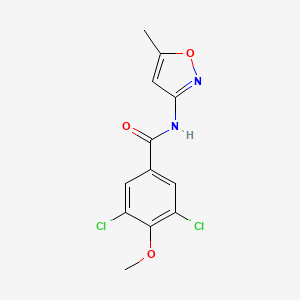
2-(4-bromo-2,5-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide
Vue d'ensemble
Description
2-(4-bromo-2,5-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide, commonly known as BDMC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BDMC belongs to the family of acetamide compounds and has been found to exhibit promising biological activities, including anticancer, antitumor, and anti-inflammatory properties.
Mécanisme D'action
The exact mechanism of action of BDMC is not fully understood. However, several studies have suggested that BDMC exerts its anticancer activity by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and survival. BDMC has been found to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are often overexpressed in cancer cells. By inhibiting HDACs, BDMC can induce the expression of tumor suppressor genes and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
BDMC has been found to exhibit several biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. BDMC has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which can contribute to the development of chronic diseases such as cancer and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of BDMC is its potent anticancer activity against various cancer cell lines, making it a promising candidate for further research and development. However, one of the limitations of BDMC is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on BDMC. One area of research could focus on developing more efficient synthesis methods to improve the yield and purity of BDMC. Another area of research could focus on investigating the potential of BDMC as a therapeutic agent for other diseases, such as neurodegenerative disorders. Additionally, further studies could be conducted to elucidate the exact mechanism of action of BDMC and its potential interactions with other drugs or compounds.
Applications De Recherche Scientifique
BDMC has been extensively studied for its potential therapeutic applications in cancer treatment. Several studies have reported that BDMC exhibits potent anticancer activity against various cancer cell lines, including breast, lung, prostate, and colon cancer cells. BDMC has been found to induce apoptosis (programmed cell death) in cancer cells by inhibiting cell proliferation and promoting cell cycle arrest.
Propriétés
IUPAC Name |
2-(4-bromo-2,5-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4/c1-10-4-5-13(20(22)23)8-15(10)19-17(21)9-24-16-7-11(2)14(18)6-12(16)3/h4-8H,9H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJADCBQHIMGRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)COC2=C(C=C(C(=C2)C)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(1,3-benzoxazol-2-yl)benzyl]-3,4,5-triethoxybenzamide](/img/structure/B3604473.png)
amino]benzamide](/img/structure/B3604487.png)
![N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B3604491.png)
![methyl 4-chloro-3-{[(4H-1,2,4-triazol-3-ylthio)acetyl]amino}benzoate](/img/structure/B3604492.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B3604497.png)
![methyl 2-[(4-{[(benzylthio)acetyl]amino}benzoyl)amino]benzoate](/img/structure/B3604510.png)
![ethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B3604518.png)
![2-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B3604539.png)
![N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}-5-(2-nitrophenyl)-2-furamide](/img/structure/B3604547.png)
![2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B3604549.png)
![4-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)phenyl acetate](/img/structure/B3604551.png)
![methyl 2-[(2-methyl-3-{[(phenylthio)acetyl]amino}benzoyl)amino]benzoate](/img/structure/B3604561.png)
![N-({[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B3604573.png)
